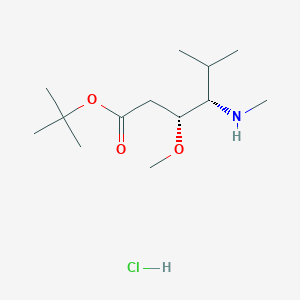
tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a methylamino group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride can be compared with other similar compounds, such as:
- tert-Butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate
- tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
These compounds share similar structural features but differ in their functional groups and reactivity, which can influence their applications and effectiveness in various research contexts .
Propriétés
Formule moléculaire |
C13H28ClNO3 |
|---|---|
Poids moléculaire |
281.82 g/mol |
Nom IUPAC |
tert-butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C13H27NO3.ClH/c1-9(2)12(14-6)10(16-7)8-11(15)17-13(3,4)5;/h9-10,12,14H,8H2,1-7H3;1H/t10-,12+;/m1./s1 |
Clé InChI |
XMXUSQZHXIPSEX-IYJPBCIQSA-N |
SMILES isomérique |
CC(C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)NC.Cl |
SMILES canonique |
CC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


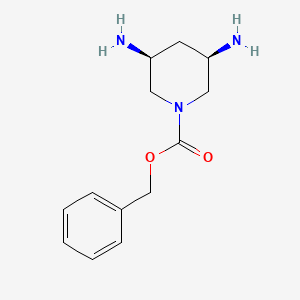
![7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11761431.png)
![3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one; pyridine](/img/structure/B11761435.png)
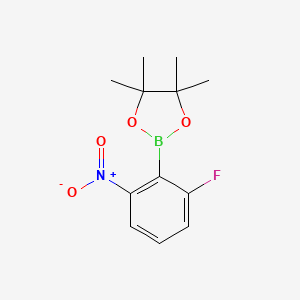


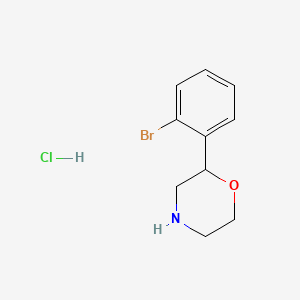
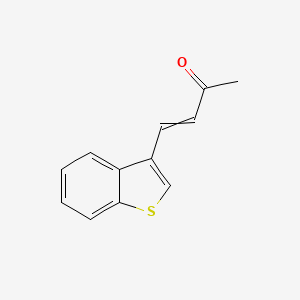
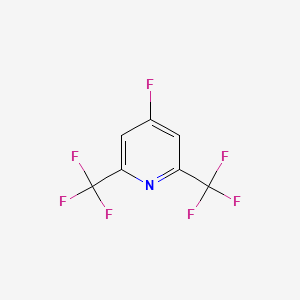
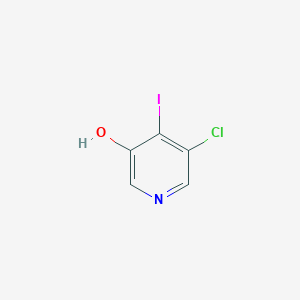
![5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B11761476.png)
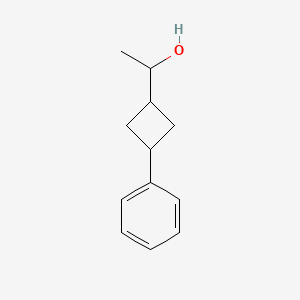
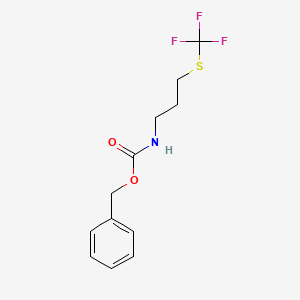
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11761502.png)
